molecular formula C8H8N2O B11921255 3-Methoxy-3-phenyl-3H-diazirene CAS No. 82736-62-7

3-Methoxy-3-phenyl-3H-diazirene

Cat. No.: B11921255
CAS No.: 82736-62-7
M. Wt: 148.16 g/mol
InChI Key: QBQYAROROHDZHY-UHFFFAOYSA-N
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Description

3-Methoxy-3-phenyl-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various chemical bonds, making diazirines valuable tools in chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-3-phenyl-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts reaction, where 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is synthesized using triflic acid as a catalyst . This method ensures the retention of optical purity and is effective for producing diazirinylated derivatives.

Industrial Production Methods: Industrial production of 3-methoxy-3-phenyl-3H-diazirine may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The scalability of the Friedel-Crafts reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-phenyl-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:

Common Reagents and Conditions:

    Photochemical Activation: Ultraviolet light sources.

    Thermal Activation: Controlled heating apparatus.

Major Products: The primary products of these reactions are carbenes, which can further react with nearby C-H, O-H, or N-H bonds to form new chemical bonds .

Scientific Research Applications

3-Methoxy-3-phenyl-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-3-phenyl-3H-diazirine involves the generation of carbenes upon activation. These carbenes can insert into various chemical bonds, facilitating the formation of new bonds. The molecular targets include unactivated C-H, O-H, and N-H bonds, making this compound versatile in different chemical environments .

Comparison with Similar Compounds

  • 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
  • 3-Bromo-3-phenyl-3H-diazirine

Comparison: 3-Methoxy-3-phenyl-3H-diazirine is unique due to its methoxy group, which can influence its reactivity and stability. Compared to trifluoromethyl and bromo derivatives, the methoxy group provides different electronic properties, potentially enhancing its efficacy in specific applications .

Biological Activity

3-Methoxy-3-phenyl-3H-diazirene is a diazirine compound that has garnered attention in both medicinal chemistry and materials science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H10N2O, features a diazirine core that is known for its photoreactive properties. The methoxy and phenyl substituents enhance its stability and reactivity, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to generate reactive carbene species upon photolysis. These carbenes can interact with various biomolecules, leading to covalent modifications of proteins, nucleic acids, and lipids. This mechanism is particularly useful for studying protein-protein interactions and mapping biological pathways.

1. Photoaffinity Labeling

One of the most notable applications of diazirines like this compound is in photoaffinity labeling , a technique used to study protein interactions in vitro and in vivo. Upon exposure to UV light, the diazirine generates a carbene that can covalently bond to nearby amino acids in proteins, allowing researchers to identify binding partners and interaction sites.

2. Drug Development

The compound has shown potential as a lead molecule in drug discovery due to its ability to selectively modify target proteins. This property can be exploited to develop inhibitors or modulators of specific enzymes involved in disease pathways.

Case Study 1: Protein Interaction Mapping

In a study focusing on mapping protein interactions using photoaffinity labeling, researchers utilized this compound to investigate the binding dynamics of various proteins involved in cancer pathways. The study revealed critical interaction sites that were subsequently targeted for drug development .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of diazirine derivatives, including this compound. The findings indicated that the compound exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Research Findings

Study Findings Applications
Study on Protein InteractionsIdentified novel binding sites for cancer-related proteinsDrug development targeting these proteins
Antimicrobial Activity AssessmentSignificant inhibition of bacterial growthPotential use in antimicrobial therapies

Properties

CAS No.

82736-62-7

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methoxy-3-phenyldiazirine

InChI

InChI=1S/C8H8N2O/c1-11-8(9-10-8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

QBQYAROROHDZHY-UHFFFAOYSA-N

Canonical SMILES

COC1(N=N1)C2=CC=CC=C2

Origin of Product

United States

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